The synthesis of N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid typically involves several key steps:
The molecular structure of N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid can be described as follows:
N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid participates in several key chemical reactions:
The mechanism of action for N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid primarily revolves around its ability to form covalent bonds with biomolecules:
The physical and chemical properties of N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid include:
N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid has diverse applications across various scientific fields:
This compound exemplifies the versatility of polyethylene glycol derivatives in modern biochemistry and materials science, highlighting their importance in advancing therapeutic strategies and diagnostic tools.
The development of PEG-based linkers represents a paradigm shift in bioconjugation technology. Early homobifunctional PEG crosslinkers (e.g., NHS-PEG-NHS) enabled simple protein-protein conjugation but suffered from uncontrolled polymerization and limited reversibility. The introduction of heterobifunctionality in the 1990s marked a critical advancement. A landmark 1995 study demonstrated the utility of NHS-PEG-PDP (2-pyridyldithiopropionate) linkers (~800 Da MW) for site-specific antibody conjugation and immunoliposome engineering [4]. These linkers achieved:
Table 1: Evolution of Key PEG Crosslinker Types
| Generation | Functional Groups | Key Advantages | Limitations |
|---|---|---|---|
| Homobifunctional | NHS-NHS, Maleimide-Maleimide | Simple synthesis | Polymerization, low specificity |
| Early Heterobifunctional | NHS-Maleimide | Orthogonal reactivity | Irreversible linkages |
| Disulfide-Containing | NHS-PEG-SS-PDP | Reversible coupling, redox sensitivity | Plasma instability |
The integration of disulfide bonds into PEG architectures (e.g., NHS-PEG-SS-PDP) emerged as a response to the need for intracellularly cleavable bioconjugates. The octa(ethylene glycol) chain (8 EG units) in the subject compound represents a strategic optimization: its 34.8 Å length balances steric shielding with efficient cellular uptake—unlike longer PEGs that impede internalization or shorter chains offering minimal solubility enhancement [1] [5].
Disulfide bonds (–S–S–) confer redox-responsive behavior critical for intracellular drug delivery. The subject compound’s disulfide bridge undergoes predictable cleavage in reducing environments (e.g., cytosol: glutathione = 1–10 mM vs. extracellular: 2–20 μM) via thiol-disulfide exchange [6]. This mechanism enables three key applications:
Disulfide cleavage is achieved via two pathways:
(A) Thiol-disulfide exchange: R₁-S-S-PEG + R₂-S⁻ → R₁-S⁻ + R₂-S-S-PEG (B) Reductive cleavage: R₁-S-S-R₂ + 2e⁻ + 2H⁺ → R₁-SH + R₂-SH
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7